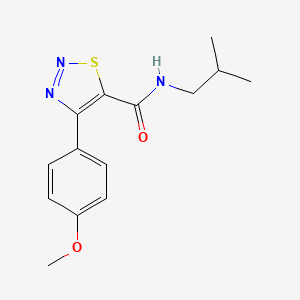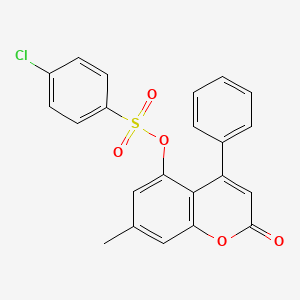![molecular formula C19H13ClN4O3S B11009804 methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11009804.png)
methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the indazole moiety: This step involves the coupling of the thiazole intermediate with an indazole derivative, often using a coupling reagent such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, it can inhibit its function.
Receptor modulation: By interacting with cell surface receptors, it can modulate signaling pathways.
DNA/RNA interaction: It may bind to nucleic acids, affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(2-bromophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
- Methyl 5-(2-fluorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
- Methyl 5-(2-methylphenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs.
Propriétés
Formule moléculaire |
C19H13ClN4O3S |
|---|---|
Poids moléculaire |
412.8 g/mol |
Nom IUPAC |
methyl 5-(2-chlorophenyl)-2-(1H-indazole-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H13ClN4O3S/c1-27-18(26)15-16(10-6-2-4-8-12(10)20)28-19(21-15)22-17(25)14-11-7-3-5-9-13(11)23-24-14/h2-9H,1H3,(H,23,24)(H,21,22,25) |
Clé InChI |
WVTFICPLXYSHNH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC(=N1)NC(=O)C2=NNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide](/img/structure/B11009726.png)
![3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11009728.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide](/img/structure/B11009737.png)

![1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11009761.png)
![(2E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylprop-2-enamide](/img/structure/B11009767.png)
![3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11009771.png)
![trans-4-[({[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11009782.png)

![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B11009797.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide](/img/structure/B11009803.png)
![N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11009815.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B11009822.png)
![2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11009830.png)
